4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
(4-methoxyphenyl) 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-12-6-8-13(9-7-12)21-16(18)14-10-11-4-2-3-5-15(11)22-17(14)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURGHITWCOFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat.
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner. It binds to the active site of the enzyme, thereby inhibiting its function. The interaction of the compound with important active site amino acids such as Phe 77, Arg 256, His 263 has been confirmed through docking studies.
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. This results in reduced fat absorption and could potentially lead to weight loss.
Result of Action
The primary molecular effect of this compound is the inhibition of pancreatic lipase, leading to decreased fat absorption. On a cellular level, this could result in a reduction of lipid accumulation in adipocytes. The overall effect could potentially contribute to weight loss, making this compound a potential candidate for obesity treatment.
Biological Activity
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene class, specifically a coumarin. Compounds in this class are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.27 g/mol. The compound features a coumarin backbone with a methoxyphenyl substituent at the 4-position of the phenyl ring. Its crystal structure has been analyzed, revealing a nearly planar coumarin ring system with specific dihedral angles that influence its biological interactions .
Antimicrobial Activity
Research indicates that derivatives of 2-oxo-2H-chromenes exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various microorganisms, including Helicobacter pylori . The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
Anticancer Properties
Several studies have highlighted the anticancer potential of chromene derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its efficacy is attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity may be beneficial in treating conditions characterized by chronic inflammation.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in preclinical studies. The compound's ability to alleviate pain may be linked to its impact on neurotransmitter systems involved in pain perception .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Chimenti et al. (2009) | Demonstrated antimicrobial activity against H. pylori and other pathogens. |
| Traven et al. (2004) | Reported anticancer effects in various cancer cell lines, suggesting potential for therapeutic applications. |
| Lacy et al. (2004) | Found significant anti-inflammatory effects in animal models, indicating potential for treating inflammatory diseases. |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : As noted, the compound may inhibit DNA gyrase, disrupting bacterial DNA replication.
- Cytokine Modulation : It appears to influence cytokine production, reducing inflammation.
- Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
Scientific Research Applications
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various microorganisms, including bacteria and fungi. The mechanism often involves the inhibition of microbial growth through interference with cellular processes.
Table 1: Antimicrobial Activity of Chromene Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate | E. coli | 32 µg/mL |
| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | S. aureus | 16 µg/mL |
| Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate | C. albicans | 64 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines, indicating a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. For example, it may inhibit enzymes involved in the cell cycle or apoptosis pathways, leading to reduced tumor growth.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|
| This compound | Yes | Yes | Moderate |
| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Moderate | Yes | Yes |
| Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate | Yes | Moderate | Yes |
Research Findings
Recent studies highlight the pharmacological effects of chromene derivatives:
- Anti-HIV Activity : Certain chromenes have demonstrated effectiveness against HIV by inhibiting viral replication.
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in animal models.
- Analgesic Properties : Research indicates potential analgesic effects, making these compounds candidates for pain management therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dihedral Angles and Molecular Geometry
The orientation of substituents relative to the coumarin core critically impacts electronic properties and packing efficiency. Key comparisons include:
Key Observations :
- Smaller dihedral angles (e.g., 21.11° in II) correlate with enhanced conjugation and fluorescence efficiency due to reduced steric hindrance .
- Bulkier substituents (e.g., 7-CF₃ in III and V) increase dihedral angles, disrupting planarity and altering emission properties .
- Electron-withdrawing groups (e.g., CF₃ in III) enhance thermal stability and optical nonlinearity .
Photophysical and Material Properties
Fluorescence and Quantum Yields
- The title compound exhibits good emission quantum yields due to its planar coumarin core, making it suitable for OLEDs .
- Compound IV (7-diethylamino substituent) shows red-shifted emission compared to the title compound, attributed to extended π-conjugation from the amino group .
- Compound V (7-CF₃, heptyloxy) demonstrates reduced fluorescence intensity due to steric and electronic effects from the trifluoromethyl group .
Crystal Packing and Intermolecular Interactions
Q & A
Q. What are the key steps in synthesizing 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate?
The synthesis typically involves:
- Step 1 : Preparation of 2-oxo-2H-chromene-3-carbonyl chloride via refluxing 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride.
- Step 2 : Esterification with 4-methoxyphenol in dichloromethane using triethylamine as a base.
- Step 3 : Purification via column chromatography (ethyl acetate/petroleum ether) and recrystallization from mixed solvents (e.g., CH₂Cl₂:MeOH) . Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products and improve yield .
Q. How is the compound characterized structurally?
- X-ray crystallography is the gold standard, with refinement using SHELXL2013. Key parameters include dihedral angles (e.g., 48.04° between coumarin and methoxyphenyl rings) and hydrogen bonding networks (C–H⋯O interactions). Data collection employs Bruker APEX2 detectors, and Mercury software visualizes molecular packing .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while mass spectrometry validates molecular weight .
Q. What biological activities are associated with this compound?
Preliminary studies suggest:
- Antimicrobial activity against H. pylori due to the coumarin scaffold.
- Anticancer potential via inhibition of kinase pathways. Bioassays typically involve in vitro screening (e.g., MIC determination, MTT assays) with structure-activity relationships (SAR) guided by substituent effects (e.g., methoxy vs. halogen groups) .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in molecular conformation?
Discrepancies in dihedral angles (e.g., 21.11°–62.97° in analogous esters) arise from substituent steric effects. SHELXL refinement with anisotropic displacement parameters and Hirshfeld surface analysis (via CrystalExplorer) quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking). For example, the methoxy group in 4-methoxyphenyl derivatives induces torsional strain (C17–O5–C14–C13 = 10.3°) .
Q. What strategies optimize supramolecular interactions for material science applications?
- Crystal engineering : Modifying substituents (e.g., replacing methoxy with trifluoromethyl) alters packing motifs. Zig-zag C9 chains along the c-axis in 4-methoxyphenyl derivatives stabilize via C3–H3⋯O3 interactions .
- Graph set analysis (R²₂(8) motifs) identifies robust hydrogen-bonding networks, critical for designing fluorescent materials or non-linear optical (NLO) chromophores .
Q. How are computational methods integrated with experimental data to predict reactivity?
- DFT calculations (e.g., Gaussian09) model charge distribution, revealing nucleophilic sites at the coumarin C4 position.
- MD simulations (AMBER) predict solubility and bioavailability by simulating solvent interactions (e.g., DMSO vs. water). Experimental validation includes kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) .
Q. What methodologies address contradictions in biological activity data?
- Dose-response profiling : EC₅₀ values may vary due to cell line specificity (e.g., HeLa vs. MCF-7). Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) reduce variability.
- Metabolite screening : LC-MS identifies active metabolites, distinguishing parent compound effects from derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
